![molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0](/img/structure/B1369149.png)
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in the synthesis of CRHR2 antagonists, which are used to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
Synthesis Analysis
The synthesis of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” involves several steps, including the formation of the pyrrolopyridine core and the esterification of the carboxylic acid group . The yield of the synthesis process is reported to be around 76% .
Molecular Structure Analysis
The molecular structure of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached to the 2-position of the pyridine ring . The InChI key for this compound is HWOQCGSIDCQVRM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid compound . Its NMR data, including the chemical shifts of its protons and carbons, have been reported . The compound has a molecular weight of 176.17 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogs have been studied for their antibacterial properties. A study synthesized a series of related compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, finding that one compound showed significant antibacterial activity in vitro (Toja et al., 1986).
Antitumor Activity
Research has explored the antitumor potential of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. In one study, novel nortopsentin analogues, which are derivatives of 1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for their effects on peritoneal mesothelioma, a rare and rapidly fatal disease. Some compounds showed promising results, reducing cell proliferation and inducing apoptosis in cancer cells (Carbone et al., 2013).
Anti-Inflammatory Potential
There has been research into the anti-inflammatory properties of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related molecules. A study aimed at discovering new anti-inflammatory agents synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the activity of structurally related compounds (Moloney, 2001).
Synthesis Methods
Several studies have focused on developing new methods for synthesizing methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives. These methods are crucial for enabling further research and potential applications of these compounds in various fields. For example, one study described an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (Nechayev et al., 2013).
Eigenschaften
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQCGSIDCQVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589606 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
394223-02-0 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

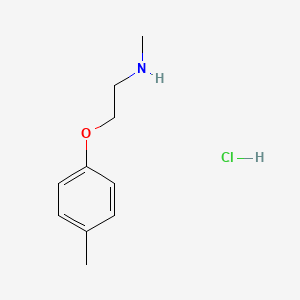
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)

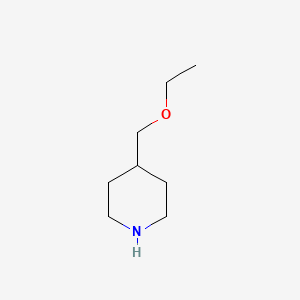
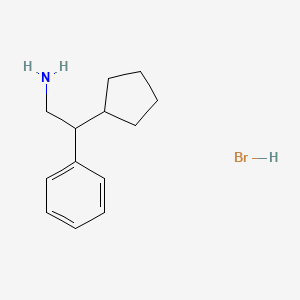

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
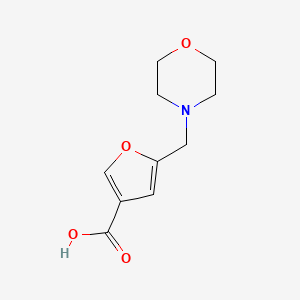
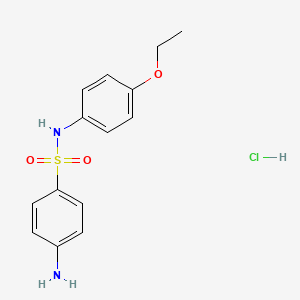
amine, chloride](/img/structure/B1369113.png)
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)

![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)